molecular formula C16H21N3O3S2 B2917832 N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922022-19-3

N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2917832
CAS No.: 922022-19-3
M. Wt: 367.48
InChI Key: WIEVLPHCFRLFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique molecular structure This compound is part of the thiazole class, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its structural similarity to other bioactive molecules suggests potential use in drug discovery and development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide: is structurally similar to other thiazole derivatives, such as thiazolidinediones and thiazolylbenzamides .

  • This compound: differs from these compounds in its specific substituents, which can lead to unique biological activities and applications.

Uniqueness: The presence of the butyl group and the 4-methylphenylsulfonamido moiety in this compound provides it with distinct chemical properties compared to other thiazole derivatives. These structural features can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-3-4-9-17-15(20)10-13-11-23-16(18-13)19-24(21,22)14-7-5-12(2)6-8-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEVLPHCFRLFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.